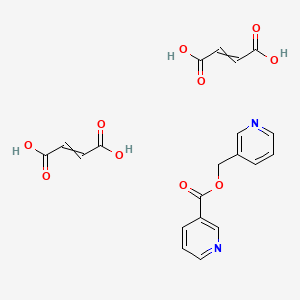
Ethanol, 2-anilino-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-anilino-, hydrochloride is an organic compound with the molecular formula C8H11NO·HCl. It is a derivative of ethanol where an aniline group is attached to the second carbon atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-anilino-, hydrochloride typically involves the reaction of aniline with ethylene oxide in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{CH}_2\text{CH}_2\text{O} + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{NHCH}_2\text{CH}_2\text{OH} \cdot \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The product is typically purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanol, 2-anilino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of 2-anilinoacetaldehyde.
Reduction: Formation of 2-anilinoethanol.
Substitution: Formation of various substituted aniline derivatives.
Applications De Recherche Scientifique
Ethanol, 2-anilino-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethanol, 2-anilino-, hydrochloride involves its interaction with various molecular targets. The aniline group can interact with enzymes and receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The compound’s effects are mediated through its interactions with cellular pathways and molecular targets.
Comparaison Avec Des Composés Similaires
Aniline: A simpler aromatic amine with a similar structure but lacking the ethanol moiety.
Ethanol: A simple alcohol without the aniline group.
Phenethylamine: A compound with a similar structure but with an ethylamine group instead of an aniline group.
Uniqueness: Ethanol, 2-anilino-, hydrochloride is unique due to the presence of both an aniline group and an ethanol moiety, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
41210-94-0 |
|---|---|
Formule moléculaire |
C8H12ClNO |
Poids moléculaire |
173.64 g/mol |
Nom IUPAC |
2-anilinoethanol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c10-7-6-9-8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H |
Clé InChI |
PQLXJCRFZCRBNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



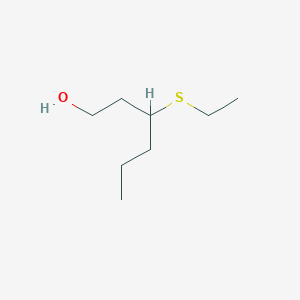
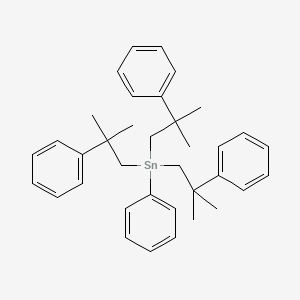
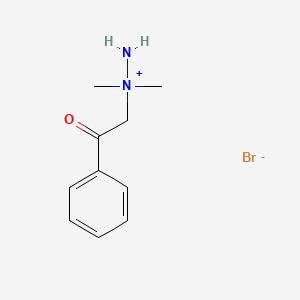
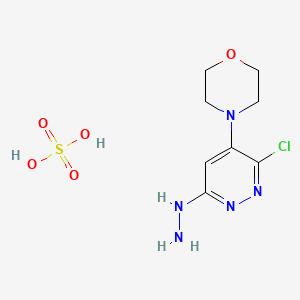
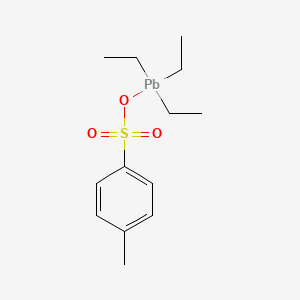

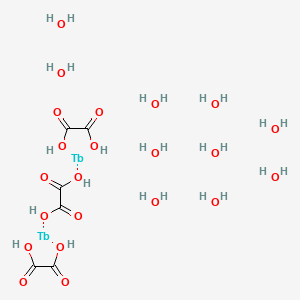
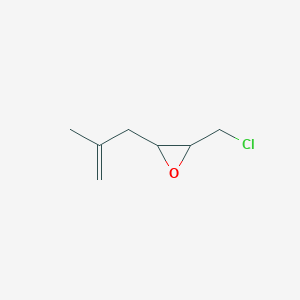
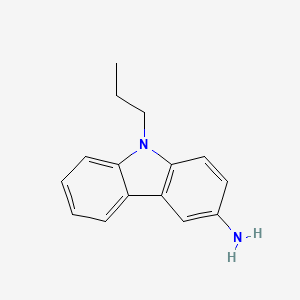
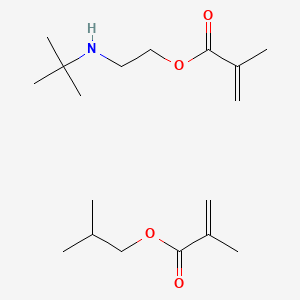

![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)
